N-(4-bromo-3-methylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
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Description
N-(4-bromo-3-methylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a useful research compound. Its molecular formula is C23H16BrClFN3O2 and its molecular weight is 500.75. The purity is usually 95%.
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Biological Activity
N-(4-bromo-3-methylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antiviral activities. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound's molecular formula is C14H12BrClFN2O with a molecular weight of approximately 323.16 g/mol. Its structure includes a quinazolinone core, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C14H12BrClFN2O |
Molecular Weight | 323.16 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2F)Br |
Anticancer Properties
Recent studies have demonstrated that derivatives of quinazolinone exhibit significant cytotoxicity against various cancer cell lines. For instance, novel amide derivatives similar to our compound were tested against human lung (A549), breast (MCF7), and prostate (PC3) cancer cell lines. The results indicated that some derivatives showed IC50 values ranging from 0.07μM to 10.8μM, suggesting potent anticancer activity compared to the positive control Etoposide, which had IC50 values between 1.97μM and 3.08μM .
The proposed mechanism involves the inhibition of key enzymes such as:
- Epidermal Growth Factor Receptor (EGFR)
- Dihydrofolate Reductase
- Tyrosine Kinase
Molecular docking studies have indicated that modifications at the amide functionality enhance binding affinity to these targets, thereby promoting apoptotic pathways in cancer cells .
Antiviral Activity
Emerging research also suggests potential antiviral properties of quinazolinone derivatives. Compounds with structural similarities have shown activity against viral replication in vitro. For example, certain derivatives displayed significant inhibition of reverse transcriptase activity in viral models .
Case Studies
- Study on Apoptotic Activity : A study focused on the apoptotic effects of quinazolinone derivatives found that compounds similar to this compound induced apoptosis in MCF7 and DU145 cell lines through caspase activation pathways .
- In Silico Studies : Computational studies have predicted high oral bioavailability (>85%) for compounds like this one based on ADME (Absorption, Distribution, Metabolism, Excretion) properties, indicating promising therapeutic potential for further development .
Comparative Efficacy
A comparative analysis of similar compounds reveals varying degrees of efficacy based on structural modifications:
Compound Name | IC50 (μM) | Cancer Cell Line |
---|---|---|
Etoposide | 1.97 - 3.08 | Various |
N-(4-bromo-3-methylphenyl)-amide derivative | 0.07 - 10.8 | A549, MCF7 |
Quinazolinone derivative | <10 | DU145 |
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClFN3O2/c1-13-10-15(7-8-18(13)24)27-21(30)12-29-20-9-6-14(25)11-17(20)22(28-23(29)31)16-4-2-3-5-19(16)26/h2-11H,12H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKSKYWZUVRMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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